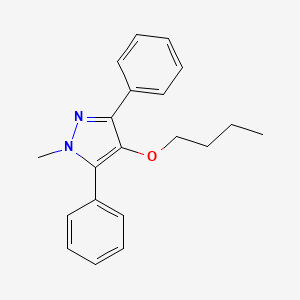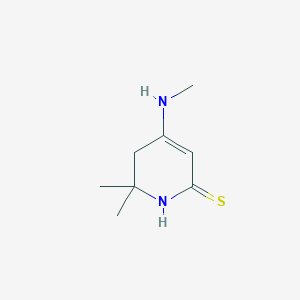
Pyridinium, 1-methyl-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-methyl-2-(1-methylethyl)- is a quaternary ammonium compound derived from pyridine. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry. These compounds are characterized by the presence of a positively charged nitrogen atom within the pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-methyl-2-(1-methylethyl)- typically involves the alkylation of pyridine with an appropriate alkylating agent. One common method is the reaction of pyridine with an alkyl halide or alkyl sulfate at elevated temperatures (around 150°C) in the absence of a solvent . This reaction follows an SN2 mechanism, resulting in the formation of the quaternary pyridinium salt.
Industrial Production Methods
Industrial production of quaternary pyridinium salts often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps to ensure the desired product’s quality and yield. The choice of alkylating agents and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-methyl-2-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridinium salts back to their corresponding pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted pyridinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides or alkyl sulfates are typical reagents for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridinium salts typically yields N-oxides, while reduction can regenerate the original pyridine compound.
Scientific Research Applications
Pyridinium, 1-methyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a model compound for biological redox reactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridinium, 1-methyl-2-(1-methylethyl)- involves its interaction with various molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged biological molecules, such as nucleic acids and proteins. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-methylpyridinium: Another quaternary pyridinium salt with similar chemical properties.
N-ethylpyridinium: Similar structure but with an ethyl group instead of a methyl group.
N-propylpyridinium: Contains a propyl group, leading to different reactivity and applications.
Uniqueness
Pyridinium, 1-methyl-2-(1-methylethyl)- is unique due to its specific alkyl substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
59655-68-4 |
|---|---|
Molecular Formula |
C9H14N+ |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
1-methyl-2-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C9H14N/c1-8(2)9-6-4-5-7-10(9)3/h4-8H,1-3H3/q+1 |
InChI Key |
FYKODJNNWRAIMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=[N+]1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
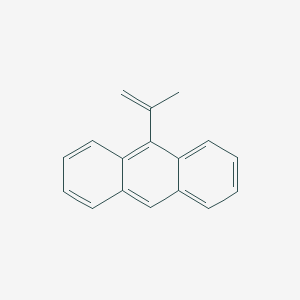
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
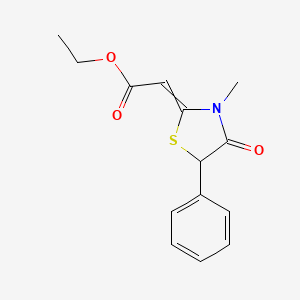
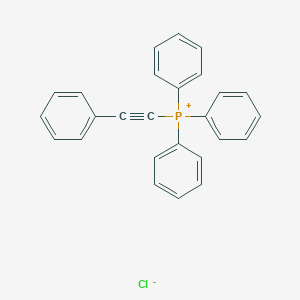
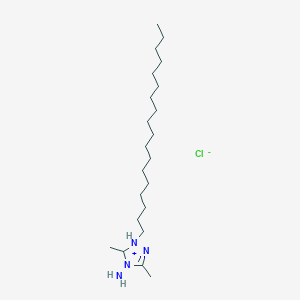
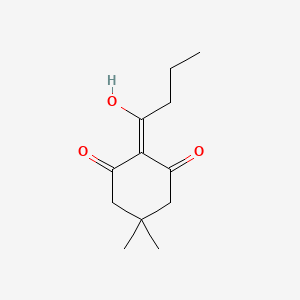
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
methanone](/img/structure/B14613998.png)

